1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a thiophene ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the thiophene ring: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of bromine.
1-(4-Nitrophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and material properties.
Properties
CAS No. |
618383-17-8 |
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Molecular Formula |
C14H9BrN2O2S |
Molecular Weight |
349.20 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-3-5-10(6-4-9)17-12(14(18)19)8-11(16-17)13-2-1-7-20-13/h1-8H,(H,18,19) |
InChI Key |
ZUKILYDWEJHKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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